9H-Purine, 6-aziridinyl-9-benzyl-
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Overview
Description
6-(aziridin-1-yl)-9-benzyl-9H-purine is a compound that features both aziridine and purine moieties. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity, making them versatile intermediates in organic synthesis . Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly as components of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aziridin-1-yl)-9-benzyl-9H-purine can be approached by coupling aziridines with purine derivatives. One common method involves the reaction of aziridine with a suitable purine precursor under basic conditions. For instance, the transformation of alkenes into aziridines can be achieved electrochemically, producing a dicationic intermediate that reacts with primary amines .
Industrial Production Methods
Industrial production of aziridine derivatives often involves the polymerization of aziridine monomers. This process can be controlled through various polymerization mechanisms, including cationic and anionic polymerization . The production of purine derivatives typically involves multi-step organic synthesis, starting from simpler aromatic compounds.
Chemical Reactions Analysis
Types of Reactions
6-(aziridin-1-yl)-9-benzyl-9H-purine undergoes several types of chemical reactions, including:
Oxidation: Aziridines can be oxidized to form oxaziridines.
Reduction: Reduction of aziridines can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oxaziridines, amines, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(aziridin-1-yl)-9-benzyl-9H-purine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-(aziridin-1-yl)-9-benzyl-9H-purine involves its interaction with biological molecules through its aziridine and purine moieties. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. This can result in the inhibition of specific enzymes or the disruption of cellular processes . The purine moiety can interact with nucleotide-binding sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine and purine derivatives, such as:
5-(aziridin-1-yl)-2,4-dinitrobenzamide: Known for its potent biological activities.
Aziridine-1-carbaldehyde oximes: Studied for their chemical and biological properties.
Uniqueness
6-(aziridin-1-yl)-9-benzyl-9H-purine is unique due to the combination of aziridine and purine moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and biological research.
Properties
CAS No. |
92193-48-1 |
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Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
6-(aziridin-1-yl)-9-benzylpurine |
InChI |
InChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-19-10-17-12-13(18-6-7-18)15-9-16-14(12)19/h1-5,9-10H,6-8H2 |
InChI Key |
JECXDRGFMACCDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC=NC3=C2N=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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